(S)-2-(Benzyloxy)-3-hydroxypropanal
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Overview
Description
(S)-2-(Benzyloxy)-3-hydroxypropanal is a chiral organic compound with the molecular formula C10H12O3 It is characterized by the presence of a benzyloxy group attached to the second carbon of a 3-hydroxypropanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of benzyl alcohol as a starting material, which undergoes a series of reactions including protection, oxidation, and reduction steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for (S)-2-(Benzyloxy)-3-hydroxypropanal often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reactions and ensure the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyloxy)-3-hydroxypropanal can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (S)-2-(Benzyloxy)-3-oxopropanal, while reduction can produce (S)-2-(Benzyloxy)-3-hydroxypropanol .
Scientific Research Applications
(S)-2-(Benzyloxy)-3-hydroxypropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(Benzyloxy)-3-hydroxypropanal involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Benzyloxy)propional
- (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid
- Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate .
Uniqueness
(S)-2-(Benzyloxy)-3-hydroxypropanal is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the study of stereoselective reactions .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-phenylmethoxypropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNBRBUDLGGLQH-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H](CO)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456130 |
Source
|
Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129492-58-6 |
Source
|
Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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